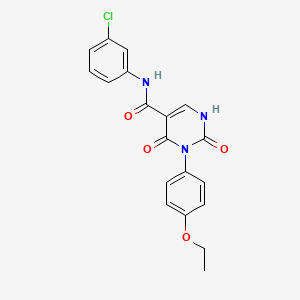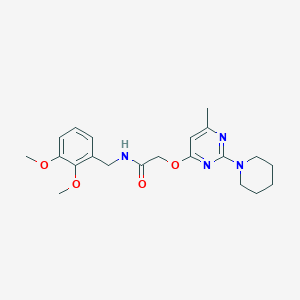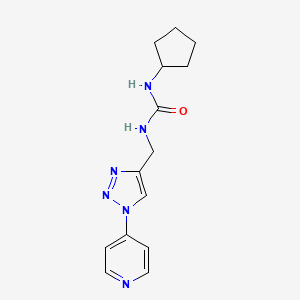
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30FN5O3 and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Fe-catalyzed synthesis of flunarizine and its (Z)-isomer : This research discusses the synthesis of Flunarizine, a drug related to calcium channel blockers, which is used to treat migraines, dizziness, vestibular disorders, and epilepsy. The synthesis process involves the condensation of certain compounds, including those with a 4-fluorophenyl piperazine structure similar to the compound (Shakhmaev, Sunagatullina, & Zorin, 2016).
Pharmacological Applications
- Antimicrobial Activity : A study on the synthesis and structure-activity relationships of quinolone antibacterials mentioned novel fluoroquinolones, highlighting the potential of fluoro derivatives in antibacterial applications (Ziegler et al., 1990).
- Anticonvulsant Properties : Research on the synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide demonstrated the effectiveness of certain compounds in the MES screen for seizures, hinting at the therapeutic potential of similar structures in treating convulsions (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Biochemical Research
- Serotonin Receptor Affinity : The synthesis of picolinamide derivatives, linked to an arylpiperazine moiety, showed high affinity and specificity towards serotoninergic receptors, indicating potential use in neuropsychiatric disorders (Fiorino et al., 2017).
Antioxidant Properties
- Antioxidant Profile : A study on the antioxidant properties of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment revealed promising results comparable to reference drugs, indicating the utility of similar compounds as antioxidants (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Antimicrobial Research
- Antimycobacterial Activity : Certain fluoroquinolone derivatives, including 1-ethyl- and 1-aryl-6-fluoro-1,4-dihydroquinol-4-one derivatives, exhibited antimycobacterial and cytotoxic activities, with some compounds completely inhibiting the growth of M. tuberculosis (Sheu et al., 2003).
Therapeutic Applications
- Neurokinin-1 Receptor Antagonism : Research on an orally active, water-soluble neurokinin-1 receptor antagonist indicated high brain uptake and stability, suggesting therapeutic potential in conditions like emesis and depression (Harrison et al., 2001).
Synthesis and Structural Studies
- Synthesis of Cocaine Abuse Therapeutic Agents : The study on the synthesis of compounds as potential cocaine abuse therapeutic agents highlights the diverse applications of fluoro derivatives in drug development (Forrat, Ramón, & Yus, 2007).
Docking Studies
- Synthesis and Docking Studies of Indazole Derivatives : Piperazine-1-yl-1H-indazole derivatives, including compounds with fluoro substitutions, have been synthesized and subjected to docking studies, emphasizing their significance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
Wirkmechanismus
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs . This inhibition disrupts the normal function of ENTs in nucleotide synthesis and regulation of adenosine function, which could have downstream effects on various biochemical processes.
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once it binds to its targets .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of ENTs, which disrupts nucleotide synthesis and the regulation of adenosine function . This could potentially lead to changes in cellular processes that rely on these functions.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN5O3/c21-17-3-1-2-4-18(17)26-11-9-24(10-12-26)7-5-22-19(27)20(28)23-6-8-25-13-15-29-16-14-25/h1-4H,5-16H2,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIIGBUWQRKJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCCN2CCOCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

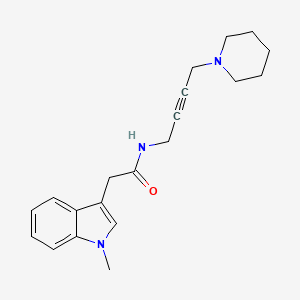
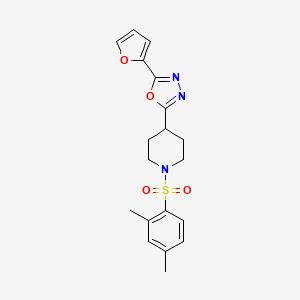
![(4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2816560.png)
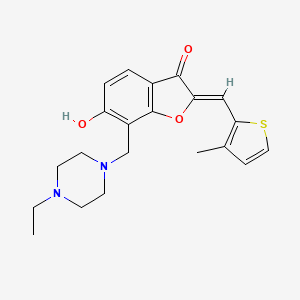
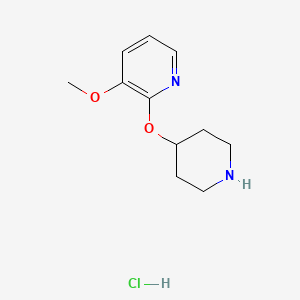
![1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione](/img/structure/B2816564.png)
![1,3-Benzodioxol-5-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2816567.png)
![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2816569.png)
